molecular formula C8H15NO B13172925 1-(Piperidin-3-yl)propan-2-one

1-(Piperidin-3-yl)propan-2-one

Cat. No.: B13172925
M. Wt: 141.21 g/mol
InChI Key: VXHGEBSNIPLQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-3-yl)propan-2-one is an organic compound that features a piperidine ring attached to a propanone group. This compound is of significant interest due to its versatile applications in organic synthesis and potential pharmacological properties. The piperidine ring is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable intermediate in the synthesis of various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of piperidine with acetone under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

1-(Piperidin-3-yl)propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural products. Its reactivity and structural features make it a valuable building block in organic synthesis.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties. It is often employed in the synthesis of compounds that target specific biological pathways.

    Medicine: this compound derivatives have shown promise in the development of drugs for treating neurological disorders, cancer, and infectious diseases. Its structural motif is present in several pharmacologically active compounds.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)propan-2-one and its derivatives depends on their specific applications. In medicinal chemistry, these compounds often interact with molecular targets such as enzymes, receptors, or ion channels. The piperidine ring can enhance binding affinity and selectivity towards these targets, leading to desired pharmacological effects. The exact pathways and molecular interactions vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1-(Piperidin-3-yl)propan-2-one can be compared with other piperidine-containing compounds, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom. It serves as a basic building block for many derivatives.

    Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Piperidinone: A ketone derivative of piperidine, used in the synthesis of various pharmaceuticals.

    Piperidinylpyridine: A compound with a piperidine ring attached to a pyridine ring, used in drug discovery and development.

The uniqueness of this compound lies in its specific structural features, which allow for diverse chemical modifications and applications. Its combination of a piperidine ring and a propanone group provides a versatile platform for the synthesis of a wide range of bioactive compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-piperidin-3-ylpropan-2-one

InChI

InChI=1S/C8H15NO/c1-7(10)5-8-3-2-4-9-6-8/h8-9H,2-6H2,1H3

InChI Key

VXHGEBSNIPLQAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.